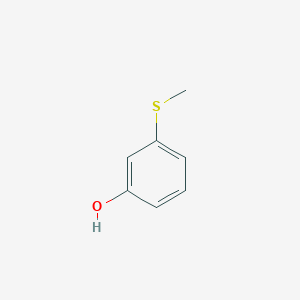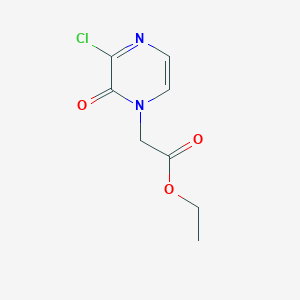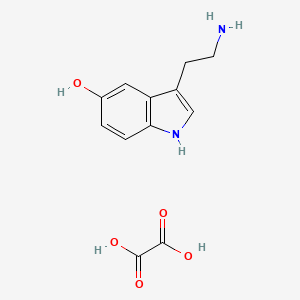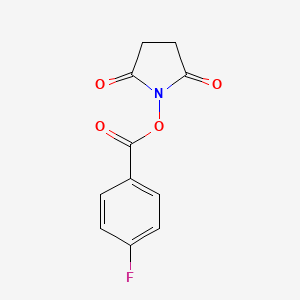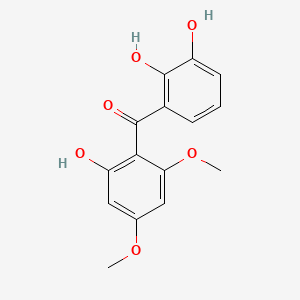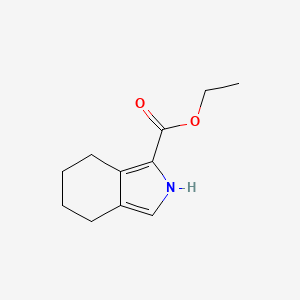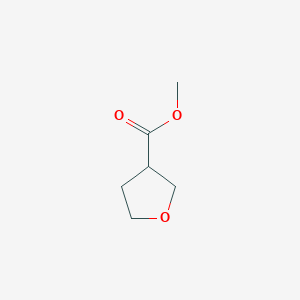
Methyl tetrahydrofuran-3-carboxylate
Vue d'ensemble
Description
Methyl tetrahydrofuran-3-carboxylate is a compound that can be derived from various precursors and is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry. It is related to 2-methyltetrahydrofuran (2-MeTHF), which is a biomass-derived solvent with broad application in organic chemistry, known for its low miscibility with water, high boiling point, and remarkable stability . Enantiopure 2-methyl-3-substituted tetrahydrofurans are key precursors for biologically active products, and their synthesis often involves multienzymatic stereoselective cascade processes .
Synthesis Analysis
The synthesis of methyl tetrahydrofuran-3-carboxylate and related compounds involves various methodologies. For instance, the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans utilizes a multienzymatic cascade process, which includes the reduction of α-bromo-α,β-unsaturated ketones to give bromohydrins with high enantiomeric excess (ee) and diastereomeric excess (de) values . Another method involves the acid-catalyzed transformation of α-trifluoromethanesulfonates of γ- and δ-lactones into 2,5-disubstituted homochiral tetrahydrofurans, yielding excellent results .
Molecular Structure Analysis
The molecular structure of methyl tetrahydrofuran-3-carboxylate and its derivatives has been confirmed through various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) . The absolute configuration of these compounds has been determined through a combination of experimental and computational studies, including specific rotation and circular dichroism .
Chemical Reactions Analysis
Methyl tetrahydrofuran-3-carboxylate can undergo various chemical transformations. For example, the synthesis of trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans involves the reaction of fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate in tetrahydrofuran, resulting in compounds with high stereoselectivity . Additionally, the synthesis of the most odorous and pleasant stereoisomer of the roasted meat aroma, i.e., (2S,3R)-2-methyl-3-thioacetate tetrahydrofuran, has been reported, showcasing the versatility of these compounds in flavor chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-MeTHF, a related solvent, include low miscibility with water, a high boiling point, and remarkable stability, which make it appealing for applications in syntheses involving organometallics, organocatalysis, and biotransformations . These properties are crucial for the successful application of methyl tetrahydrofuran-3-carboxylate and its derivatives in various synthetic procedures.
Applications De Recherche Scientifique
Application 1: Synthesis of MeTHFC from Biomass-Based Furfural
- Scientific Field : Chemical Industries
- Summary of the Application : MeTHFC and its derivatives are widely used as raw materials and intermediates in many chemical industries, including medicine, pesticides, dyes, etc . An efficient and clean method for the synthesis of MeTHFC has been proposed, which includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into MeTHFC .
- Methods of Application or Experimental Procedures : The hydrogenation of biomass-derived methyl furoate was investigated on Ni–SiO2 catalysts with different Ni contents prepared by a deposition–precipitation method . The Ni–SiO2 catalyst with 50 wt% Ni loading displayed an excellent performance with a high conversion under mild reaction conditions .
- Results or Outcomes : This catalyst presented a slight decrease of conversion, probably due to the increasing Ni0 particle size and Ni leaching during 200 h time-on-stream . Characterization results revealed that the formation of Ni phyllosilicates was responsible for high Ni dispersion and specific surface area in the Ni–SiO2 catalysts, which facilitate their hydrogenation performance .
Application 2: Replacement for Tetrahydrofuran in Specialty Solvents
- Scientific Field : Industrial Chemistry
- Summary of the Application : MeTHFC is mainly used as a higher boiling substitute for tetrahydrofuran in specialty solvents . It offers better performance, such as to obtain higher reaction temperatures, or easier separations (as, unlike tetrahydrofuran, it is not miscible with water) .
- Results or Outcomes : The use of MeTHFC as a replacement for tetrahydrofuran in specialty solvents can lead to improved performance in industrial applications, including higher reaction temperatures and easier separations .
Application 3: Component in Alternative Fuels
- Scientific Field : Energy Industry
- Summary of the Application : MeTHFC is used as a component in alternative fuels . This is part of a broader effort to develop more sustainable and environmentally friendly energy sources .
Application 4: Synthesis of Biodegradable Polyesters
- Scientific Field : Polymer Chemistry
- Summary of the Application : MeTHFC can be hydrolyzed to tetrahydrofuran-2-carboxylic acid (THFCA), which can then be hydrogenated to 5-hydroxyvalerate acid or δ-valerolactone . These are promising monomers for biodegradable polyesters .
- Results or Outcomes : The use of MeTHFC in the synthesis of biodegradable polyesters can contribute to the development of more sustainable and environmentally friendly materials .
Application 5: Use in Organic Processes
- Scientific Field : Organic Chemistry
- Summary of the Application : Due to its properties and adherence to the principles of Green Chemistry, MeTHFC is expected to find increasing applications in organic processes, both at laboratory and pilot scale .
- Results or Outcomes : The use of MeTHFC in organic processes can lead to more efficient and environmentally friendly chemical reactions .
Safety And Hazards
Orientations Futures
“Methyl tetrahydrofuran-3-carboxylate” and its derivatives are widely used as raw materials and intermediates in many chemical industries involving medicine, pesticides, dyes, etc . An efficient and clean method for the synthesis of “Methyl tetrahydrofuran-3-carboxylate” has been proposed, which includes the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate . This represents a promising direction for future research and development.
Propriétés
IUPAC Name |
methyl oxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNCRJHLZDGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443306 | |
| Record name | Methyl tetrahydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl tetrahydrofuran-3-carboxylate | |
CAS RN |
53662-85-4 | |
| Record name | Methyl tetrahydrofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl oxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

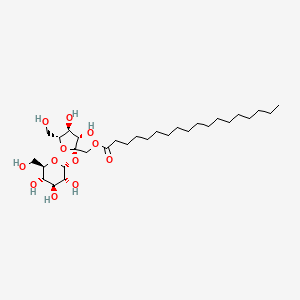
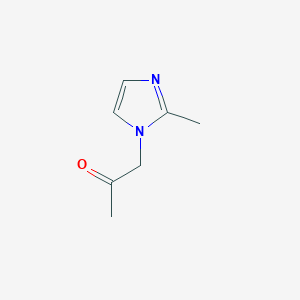
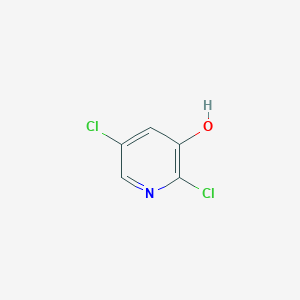
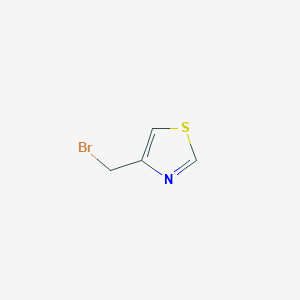
![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)
![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)
